TSCHIMGANIDINE
CAS No.: 39380-16-0
VCID: VC0000101
Molecular Formula: C23H32O5
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
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Description | Tschimganidine is a terpenoid found to inhibit lipid accumulation in adipocytes . It belongs to the Umbelliferae family and has shown potential anti-obesity effects . This compound has been identified as an agonist of estrogen receptor-alpha (ERα) and can extend the lifespan of yeast . Additionally, tschimganidine functions as a phytoestrogen, mimicking the effects of gonadal estrogen hormones . Phytoestrogens are natural phytochemicals that could serve as alternatives to hormone replacement therapy . Research indicates that tschimganidine reduces the expression of adipogenesis-related proteins such as PPARγ, C/EBPα, FABP4, and FASN . It also influences cell signaling molecules involved in adipogenesis and lipid accumulation . Specifically, tschimganidine increases the phosphorylation of AMP-activated protein kinase (AMPK) while decreasing the phosphorylation of AKT, ERK 1/2, and JAK2 . Activating AMPK suppresses adipocyte differentiation, suggesting that tschimganidine inhibits lipid accumulation through this mechanism . While limited information is available regarding similar chemical compounds, the broader category of phytoestrogens shares functional similarities with tschimganidine . Phytoestrogens, found in various foods, have the potential to interact with estrogen receptors . Examples of compounds with related effects include pioglitazone, a PPARγ agonist that has shown to prevent β-cell impairment via protection against ER stress and inflammation . |
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CAS No. | 39380-16-0 |
Product Name | TSCHIMGANIDINE |
Molecular Formula | C23H32O5 |
Molecular Weight | 388.5 g/mol |
IUPAC Name | [(1S,3Z,7Z,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate |
Standard InChI | InChI=1S/C23H32O5/c1-14(2)22-19(25)11-15(3)7-6-8-16(4)12-21(22)28-23(26)17-9-10-18(24)20(13-17)27-5/h8-11,13-14,19,21-22,24-25H,6-7,12H2,1-5H3/b15-11-,16-8-/t19-,21-,22-/m0/s1 |
Standard InChIKey | OLJDCWYDXLXFJK-KVJUXVSCSA-N |
SMILES | CC1=CC(C(C(CC(=CCC1)C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O |
Canonical SMILES | CC1=CC(C(C(CC(=CCC1)C)OC(=O)C2=CC(=C(C=C2)O)OC)C(C)C)O |
Synonyms | [(1S,3Z,7Z,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate |
Reference | - Saidkhodjaev et al., Chem. Nat. Comp. (1977). 4:519-526 |
PubChem Compound | 6450020 |
Last Modified | Feb 18 2024 |
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